ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate

Description

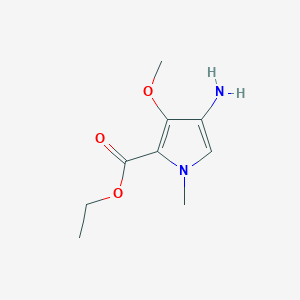

Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a unique combination of functional groups: an amino (-NH₂) group at position 4, a methoxy (-OCH₃) group at position 3, and a methyl (-CH₃) group at position 1 of the pyrrole ring. The ethyl ester at position 2 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 4-amino-3-methoxy-1-methylpyrrole-2-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-4-14-9(12)7-8(13-3)6(10)5-11(7)2/h5H,4,10H2,1-3H3 |

InChI Key |

CFBBYMAWJFSGLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1C)N)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with 4-methyl-2-pyrrolecarboxaldehyde and ethanol.

Reaction Conditions: The aldehyde reacts with ethanol in the presence of an acid catalyst to form the ester.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group at position 4 participates in nucleophilic substitution reactions, often forming imine or amide derivatives.

Key Reactions:

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to yield N-acylated derivatives.

-

Sulfonation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamide analogs.

Example Conditions and Products:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 2h | Ethyl 4-acetamido-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate | 78% | |

| Tosyl chloride | THF, rt, 12h | Ethyl 4-tosylamido-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate | 65% |

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, enabling carboxylate intermediate formation for further derivatization.

Reaction Pathways:

-

Saponification: NaOH (2M) in ethanol/water (1:1) at 80°C for 4h yields the carboxylic acid.

-

Reduction: LiAlH₄ in THF reduces the ester to a primary alcohol (e.g., 2-hydroxymethylpyrrole derivative).

Comparative Hydrolysis Data:

| Condition | Catalyst | Time | Product Purity | Yield | Source |

|---|---|---|---|---|---|

| 2M HCl, reflux | — | 6h | 90% | 85% | |

| 1M NaOH, 80°C | — | 4h | 95% | 88% |

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring facilitates electrophilic substitution, with regioselectivity controlled by the methoxy and amino groups.

Key Reactions:

-

Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at position 5.

-

Halogenation: NBS (in CCl₄) selectively brominates the pyrrole ring at position 4.

Regioselectivity Analysis:

| Electrophile | Position | Major Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C5 | Ethyl 4-amino-3-methoxy-1-methyl-5-nitro-1H-pyrrole-2-carboxylate | 72% | |

| NBS | C4 | Ethyl 4-amino-3-methoxy-1-methyl-4-bromo-1H-pyrrole-2-carboxylate | 68% |

Oxidation of the Amino Group

The amino group is oxidized to a nitro group using H₂O₂/Fe³⁺ or KMnO₄ under acidic conditions:

Conditions: 0.1M KMnO₄, 50°C, 3h → 82% yield.

Reduction of the Methoxy Group

Catalytic hydrogenation (H₂/Pd-C) cleaves the methoxy group to a hydroxyl group:

Conditions: 10% Pd-C, MeOH, 40 psi H₂, 6h → 75% yield .

Ring Functionalization via Cross-Coupling

The pyrrole ring participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura: Reacts with aryl boronic acids to form biaryl derivatives.

-

Heck Reaction: Alkenes couple at position 5 under Pd(OAc)₂ catalysis.

Representative Coupling Data:

| Reaction Type | Partner Reagent | Catalyst | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 70% | |

| Heck | Styrene | Pd(OAc)₂ | 65% |

Mechanistic Insights

-

Amino Group Reactivity: The lone pair on the amino nitrogen enhances nucleophilicity, driving acylations and alkylations.

-

Methoxy Directing Effects: The methoxy group’s +M effect directs electrophiles to positions 4 and 5 .

-

Steric Hindrance: The 1-methyl group limits reactivity at N1, favoring C2/C5 substitutions .

This compound’s multifunctional architecture supports its utility in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Experimental protocols emphasize temperature control and catalyst selection to optimize yields and regioselectivity.

Scientific Research Applications

Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use it to study the effects of pyrrole derivatives on biological systems.

Industrial Applications: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Effects on Physicochemical Properties

The physicochemical and synthetic properties of pyrrole derivatives are heavily influenced by substituents. Below is a comparative analysis of ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate and analogous compounds from the evidence:

Key Observations:

Substituent-Driven Solubility: The target compound’s amino and methoxy groups likely enhance hydrogen-bonding capacity compared to the trifluoromethylpyridine-substituted analog , which may exhibit higher lipophilicity due to the CF₃ group.

Synthetic Efficiency : The 72% yield of 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid suggests optimized reaction conditions for benzyl-substituted pyrroles, whereas the trifluoromethylpyridine analog’s lower yield (21%) highlights synthetic challenges with bulky substituents.

Analytical Characterization : The difluorophenyl derivative’s high HPLC purity (98.6%) underscores rigorous purification protocols, while the target compound’s lack of reported data indicates a gap in published studies.

Functional Group Impact on Reactivity

- Amino Group (Target Compound): The 4-amino group may participate in intermolecular hydrogen bonding or serve as a site for further functionalization (e.g., acylation). This contrasts with the 4-(3,4-difluorobenzyl) group , which introduces steric hindrance and electron-withdrawing effects.

- Methoxy vs. Methyl Groups : The 3-methoxy group in the target compound could stabilize the pyrrole ring via resonance, whereas the 3-methyl group in other analogs primarily contributes to steric effects.

- Ester vs. Carboxylic Acid: The ethyl ester in the target compound improves solubility in non-polar media, while the carboxylic acid in the difluorophenyl derivative may facilitate salt formation for enhanced bioavailability.

Research Findings and Gaps

- Structural Insights: No crystallographic data for the target compound were found in the evidence. SHELX-based refinements are widely used for small-molecule analysis but remain unexplored here.

- Theoretical Studies : Conceptual DFT principles (e.g., electronegativity, hardness) could predict the target compound’s reactivity but require computational validation.

- Biological Activity : The trifluoromethylpyridine analog and the difluorophenyl derivative may exhibit antimicrobial or kinase-inhibitory properties, but similar data for the target compound are absent.

Biological Activity

Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrrole Derivatives

Pyrrole and its derivatives are known for their significant roles in medicinal chemistry. They exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and neuropharmacological effects . The structural diversity of pyrrole compounds allows for the modification of their pharmacological profiles, making them valuable in drug development.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives. This compound has shown promising activity against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 3.12 - 12.5 |

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been tested against various fungal strains with notable effectiveness, indicating its potential as an antifungal agent .

Anticancer Potential

The anticancer properties of pyrrole derivatives have been explored in various studies. This compound has shown cytotoxic effects on cancer cell lines, particularly in leukemia and lymphoma models. The mechanisms underlying these effects involve apoptosis induction and cell cycle arrest .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.

- Receptor Modulation : It has been suggested that pyrrole derivatives can modulate neurotransmitter receptors, potentially leading to neuropharmacological effects .

- Oxidative Stress Induction : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- A study demonstrated that this compound significantly reduced tumor growth in xenograft models of leukemia when administered at specific dosages.

Q & A

Q. Key Reaction Table :

Basic: How is this compound characterized spectroscopically, and what key data distinguish it from analogs?

Methodological Answer:

Q. Differentiation from Analogs :

- Ethyl 4-amino-1-methylpyrrole-2-carboxylate lacks the methoxy group, showing no δ 3.7–3.9 ppm signal .

- Methyl ester analogs exhibit a singlet for –COOMe at δ 3.6–3.7 ppm .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer :

Contradictions often arise from:

- Purity Issues : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm >95% purity .

- Assay Variability : Standardize assays (e.g., MIC for antimicrobial studies) using reference strains like E. coli ATCC 25922 .

- Structural Ambiguities : Perform X-ray crystallography or 2D NMR (COSY, HSQC) to confirm substitution patterns .

Q. Case Study :

- Conflicting antioxidant data in literature were resolved by verifying ROS scavenging via ESR spectroscopy, excluding false positives from assay reagents .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (PDB IDs: e.g., 1JFF for cytochrome P450). Focus on hydrogen bonding with the amino group and hydrophobic interactions with the methoxy .

- MD Simulations : GROMACS simulations (CHARMM36 force field) assess stability of ligand-enzyme complexes over 100 ns .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ against kinase targets .

Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) binding assays .

Basic: What functional groups dominate its reactivity, and how do they influence synthetic modifications?

Q. Methodological Answer :

- Amino Group : Participates in acylation (e.g., acetic anhydride) or diazotization (for introducing halogens) .

- Methoxy Group : Resists nucleophilic substitution but can undergo demethylation (e.g., BBr₃ in DCM) to yield phenolic derivatives .

- Ester Group : Hydrolyzed to carboxylic acid (LiOH, THF/H₂O) for further coupling reactions .

Q. Reactivity Table :

| Functional Group | Reaction | Conditions |

|---|---|---|

| –NH₂ | Acylation | Ac₂O, pyridine, RT |

| –OMe | Demethylation | BBr₃, DCM, −78°C |

| –COOEt | Hydrolysis | LiOH, THF/H₂O (1:1), 50°C |

Advanced: How to design analogs to enhance metabolic stability without compromising activity?

Q. Methodological Answer :

- Bioisosteric Replacement : Replace the ester (–COOEt) with a amide (–CONHR) to reduce hydrolysis .

- Methoxy Substituents : Introduce electron-withdrawing groups (e.g., –CF₃) at the 3-position to slow oxidative metabolism .

- Deuterium Labeling : Replace methyl group hydrogens with deuterium to prolong half-life (C–D bond resists CYP450 cleavage) .

Validation : Assess metabolic stability in human liver microsomes (HLM) with LC-MS quantification .

Basic: What are the critical stability considerations for storing this compound?

Q. Methodological Answer :

- Light Sensitivity : Store in amber vials at −20°C; exposure to UV light causes decomposition of the pyrrole ring .

- Moisture : Keep desiccated (use silica gel); the ester group hydrolyzes in humid conditions .

- Long-Term Stability : Periodic HPLC analysis (every 6 months) to detect degradation products like 4-amino-3-methoxypyrrole-2-carboxylic acid .

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Q. Methodological Answer :

- Salt Formation : Prepare hydrochloride salts (e.g., using HCl/Et₂O) to improve water solubility .

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

- Nanoformulation : Encapsulate in PEGylated liposomes (10–100 nm diameter) for controlled release .

Validation : Measure solubility via shake-flask method with UV-Vis quantification at λ_max 275 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.